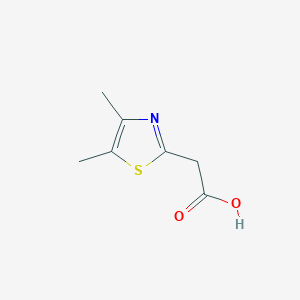
2-Thiazoleacetic acid, 4,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazoleacetic acid, 4,5-dimethyl- is a heterocyclic organic compound featuring a thiazole ring, which consists of sulfur and nitrogen atoms. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities and significant roles in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-thiazoleacetic acid, 4,5-dimethyl- typically involves a multi-step process. One efficient method includes the use of carbamoyl thioacetamides, aromatic halo ketones, and arylsulfonyl azides as reactants. The process involves:
Hantsch Reaction: Formation of thiazole from thioamides.
Thionation: Reaction of amides with Lawesson’s reagent to form thioamides.
Iminosulfonylation: Formation of N-sulfonyl amidines from thioamides through alkylation, reaction with amines, and sulfonylation.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow processes and the use of industrial-grade reagents.
Chemical Reactions Analysis
Types of Reactions: 2-Thiazoleacetic acid, 4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitutions at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents such as lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Thiazoleacetic acid, 4,5-dimethyl- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-thiazoleacetic acid, 4,5-dimethyl- involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Thiazole: A parent compound with a simpler structure.
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug.
Uniqueness: 2-Thiazoleacetic acid, 4,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 4,5-dimethyl substitution enhances its stability and reactivity compared to unsubstituted thiazole derivatives .
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)acetic acid |
InChI |
InChI=1S/C7H9NO2S/c1-4-5(2)11-6(8-4)3-7(9)10/h3H2,1-2H3,(H,9,10) |
InChI Key |
ICWJRGTUGSJISX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















